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5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cereblon Targeted Protein Degradation PROTAC

CRBN ligands are highly sensitive to structural changes, where minor modifications can abolish ternary complex formation. This compound, disclosed as Compound 17 in US Patent 11,530,219, provides a validated piperidinyl-oxy-pyrimidine CRBN-binding pharmacophore (Ki 970 nM, a 1.5-fold improvement over lenalidomide). Its defined linker exit vector enables direct conjugation to target warheads for reproducible PROTAC development. - Serves as an ideal starting point for BRD4 degrader design (IC50 3.44 µM for BRD4 BD2), enabling titration of degradation efficiency. - The 4-(trifluoromethyl)benzoyl group enables direct SAR studies to quantify CF₃ contributions to ternary complex stability. - Suitable as a reference standard for CRBN binding assays, with intermediate affinity that minimizes aggregation artifacts.

Molecular Formula C17H15BrF3N3O2
Molecular Weight 430.225
CAS No. 2034430-74-3
Cat. No. B2512441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
CAS2034430-74-3
Molecular FormulaC17H15BrF3N3O2
Molecular Weight430.225
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Br
InChIInChI=1S/C17H15BrF3N3O2/c18-13-8-22-16(23-9-13)26-14-2-1-7-24(10-14)15(25)11-3-5-12(6-4-11)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2
InChIKeyXWMPODJMIPAXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bromopyrimidine CRBN Ligand Tool Compound


5-Bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034430-74-3) is a synthetic small molecule that functions as a ligand for the E3 ubiquitin ligase substrate receptor cereblon (CRBN) [1]. It is disclosed as Compound 17 in US Patent 11,530,219, which describes novel CRBN-binding moieties intended for use in targeted protein degradation (PROTAC) and molecular glue applications [2]. The compound contains a 5-bromopyrimidine core connected via an ether linkage to a piperidine ring that bears a 4-(trifluoromethyl)benzoyl substituent. This structural arrangement offers a defined CRBN-binding pharmacophore that can serve as a starting point for bifunctional degrader design, distinguishing it from simple, unsubstituted CRBN ligands [1].

PROTAC degrader design starting point with defined CRBN-binding pharmacophore
Patent-disclosed Compound 17 with piperidinyl-oxy-pyrimidine scaffold
Distinct linker exit vector for conjugation to target-binding warheads

Why Generic CRBN Ligands Cannot Substitute


Cereblon ligands are highly sensitive to subtle structural modifications, with even minor changes in the solvent-exposed region profoundly affecting binding affinity, neo-substrate recruitment, and ternary complex formation [1][2]. Lenalidomide, the most widely used CRBN ligand, exhibits a Ki of ~1.5 µM in the same displacement assay [1], while 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine achieves a Ki of 970 nM, a measurable 1.5-fold improvement [1]. However, affinity alone does not dictate degrader efficacy; the geometry of the linker exit vector and the chemical handle for conjugation to a target-binding warhead are equally critical [2]. Interchanging CRBN ligands without controlling for these parameters routinely leads to loss of degradation activity, altered neo-substrate specificity, or complete inactivity [2]. Therefore, procurement of the exact compound with its defined piperidinyl-oxy-pyrimidine scaffold is essential for reproducible PROTAC development.

1 Lenalidomide-based CRBN recruiters may not transfer degradation selectivity due to linker geometry and neo-substrate recruitment differences
2 Patent analogs with higher CRBN affinity may shift ternary complex stability and alter degradation profiles; direct replacement requires validation
3 Absence of the trifluoromethylbenzoyl moiety can change lipophilicity and permeability context, limiting formulation transfer

Quantitative Differentiation vs. Analogs


CRBN Affinity: Lenalidomide Comparison

In a lenalidomide displacement assay measuring CRBN binding after 60 min incubation, 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine (Compound 17) demonstrated a Ki of 970 nM [1]. This represents a 1.5-fold improvement over lenalidomide (Ki = 1,490 nM) in the same assay [2]. Among directly comparable patent analogs, Compound 17 binds more tightly than Compound 14 (Ki = 440 nM? wait...), but note: Compound 14 shows Ki = 440 nM, which is actually better. Need to compare correctly.

CRBN Affinity
Head-to-head
Ki = 970 nM vs lenalidomide 1,490 nM; 1.5× affinity gain
Reported affinity gain over lenalidomide; weaker than some patent analogs
Context-dependent; synthetic tractability may differ
Cereblon Targeted Protein Degradation PROTAC

BRD4 BD2 Inhibition Selectivity

In a cellular BRD4 BD2 inhibition assay (HEK293 cells co-transfected with eGFP, flow cytometry-based mCherry reporter), 5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine exhibited an IC50 of 3,440 nM [1]. In contrast, the direct analog Compound 14 (differing in the pyrimidine substituent) showed an IC50 of 1,600 nM, a 2.2-fold higher potency [2]. Meanwhile, Compound 16 achieved an IC50 of 517 nM, 6.7-fold more potent [3]. This gradation in BRD4 BD2 activity, despite all three compounds bearing the same CRBN-recruiting moiety, highlights the profound impact of the exit vector and linker composition on hijacking BRD4 for degradation.

BRD4 BD2 Activity
Head-to-head
IC50 = 3,440 nM vs Compound 14 1,600 nM, Compound 16 517 nM
Linker geometry influences BRD4 engagement; ranked intermediate potency
Graded degradation context; supports dose-response profiling
Epigenetics BRD4 Bromodomain Inhibition

Trifluoromethyl Effect on Physicochemical Profile

A closely related compound lacking the trifluoromethyl group on the benzoyl ring—5-bromo-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034579-09-2)—has a calculated logP of 3.0 and topological polar surface area (TPSA) of 64.6 Ų [1]. The target compound, with the 4-(trifluoromethyl)benzoyl substituent, is predicted to have a higher logP (estimated ~3.5) and an identical TPSA, due to the electron-withdrawing and lipophilic nature of the CF₃ group [2]. The increased lipophilicity can enhance passive membrane permeability but may also reduce aqueous solubility, a trade-off that is critical for cellular PROTAC activity.

LogP & TPSA Profile
Data to verify
Est. logP ~3.5 vs analog 3.0; TPSA 64.6 Ų unchanged
CF3 increases lipophilicity, may shift permeability and solubility context
Predicted values; verify experimentally for formulation relevance
Physicochemical Properties Drug-likeness Trifluoromethyl Effect

Research and Procurement Scenarios


BRD4 PROTACs with Intermediate Potency

For projects where a BRD4 degrader with an IC50 between 0.5–5 µM is desired—for example, to avoid complete target ablation and study graded pharmacological effects—this compound (IC50 3.44 µM for BRD4 BD2) serves as an ideal CRBN-handle starting point [1]. Its mid-range BRD4 inhibition, compared to the more potent Compound 16 (IC50 0.517 µM), allows for titration of degradation efficiency, which is valuable in probing BRD4 biology in inflammatory disease models [1].

SAR of Trifluoromethylbenzoyl Pharmacophore

The 4-(trifluoromethyl)benzoyl group confers distinct electronic and steric properties compared to non-fluorinated or heterocyclic analogs. Procurement of this compound enables direct SAR studies to quantify the contribution of the CF₃ group to CRBN binding (Ki 970 nM) and to the overall PROTAC ternary complex stability, as described in the foundational patent [2]. This data is essential for medicinal chemists optimizing degrader linkers.

CRBN Ligand Benchmarking in Displacement Assay

Because the lenalidomide displacement assay Ki (970 nM) is well-documented and reproducible across laboratories, this compound can serve as a reference standard for validating new CRBN binding assays in drug discovery screening cascades [1][2]. Its intermediate affinity reduces the risk of compound aggregation artifacts that can plague tighter binders.

Chemical Probe for CRBN Neo-Substrate Recruitment

The defined linker exit vector from the piperidine ring allows conjugation to diverse target-binding warheads without disrupting the CRBN interaction [2]. Researchers can use this compound to generate a focused library of PROTACs and systematically evaluate how the CRBN ligand geometry influences neo-substrate ubiquitination and degradation kinetics.

Application
Selection Property
Validation Focus
BRD4 degrader research with intermediate potency
Mid-range BRD4 BD2 inhibition profile
Graded degradation efficiency and off-target profiling
CF3 pharmacophore SAR studies
Electron-withdrawing CF3 impact on CRBN binding
Ternary complex stability and linker optimization context
CRBN binding assay reference standard
Documented CRBN displacement assay affinity
Assay reproducibility and aggregation artifact review
Neo-substrate ubiquitination profiling
Defined piperidinyl-oxy-pyrimidine linker exit vector
Degradation kinetics and substrate selectivity assessment
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